molecular formula C8H4O8S B14154662 Thiophenetetracarboxylic acid CAS No. 4506-94-9

Thiophenetetracarboxylic acid

Cat. No.: B14154662
CAS No.: 4506-94-9
M. Wt: 260.18 g/mol
InChI Key: LUEGQDUCMILDOJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiophene (B33073) Carboxylic Acid Research

The study of thiophene and its derivatives has a rich history dating back to its discovery in 1882. Initially identified as a contaminant in benzene (B151609) derived from coal tar, thiophene's distinct chemical properties soon established it as an important heterocyclic compound in organic chemistry. Research into thiophene chemistry has evolved significantly, expanding from fundamental reactivity studies to the synthesis of complex functional molecules. The investigation of thiophenecarboxylic acids, in particular, has been a significant subfield, driven by their utility as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of multiple carboxylic acid groups onto the thiophene ring, culminating in compounds like thiophenetetracarboxylic acid, represents a more recent advancement, propelled by the demand for sophisticated monomers in polymer and materials science.

Significance of Tetracarboxylic Acids in Chemical Synthesis and Materials Science

Tetracarboxylic acids and their corresponding dianhydrides are a critical class of monomers in the field of polymer chemistry. Their tetrafunctionality allows for the formation of highly cross-linked or complex, network-forming polymers. A primary application of tetracarboxylic acid dianhydrides is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The specific structure of the tetracarboxylic acid monomer plays a crucial role in determining the final properties of the polymer. By incorporating different aromatic or heterocyclic cores, such as the thiophene ring in this compound, chemists can tailor the properties of the resulting polymers for specific applications, including electronics, aerospace, and separation membranes. Beyond polymers, tetracarboxylic acids are also employed as organic linkers in the construction of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and separation.

Scope and Objectives of the Research Review

This review focuses exclusively on the chemical compound this compound. The primary objective is to present a concise yet comprehensive overview of its role in advanced chemical research. The subsequent sections will delve into detailed research findings concerning its application in the synthesis of high-performance polymers and other advanced materials. The discussion will be strictly limited to the chemical synthesis, structure, and properties of materials derived from this compound, without venturing into unrelated areas.

Detailed Research Findings

The research interest in this compound primarily stems from its role as a monomer, particularly in its dianhydride form, for the creation of advanced polymers.

This compound in Polymer Synthesis

This compound, and more commonly its dianhydride derivative (thiophene-2,3,4,5-tetracarboxylic dianhydride), is a key ingredient in the synthesis of high-performance polyimides. researchgate.net These polymers are synthesized through the polycondensation reaction of a dianhydride with a diamine. The incorporation of the thiophene ring into the polymer backbone imparts unique properties to the resulting polyimide.

Studies on polyimides containing thiophene moieties have revealed several advantageous characteristics. For instance, aromatic polyimides are known for their excellent thermal properties, and the inclusion of a thiophene unit can further enhance thermal stability. researchgate.net The sulfur atom in the thiophene ring can also influence the polymer's electronic and optical properties. Research has shown that polyimides derived from thiophene-containing diamines exhibit high refractive indices, a property that is valuable in optical applications. acs.org The high sulfur content and dense molecular packing contribute to this high refractive index. acs.org

Furthermore, the flexibility and bent thioether linkages in some thiophene-based monomers can lead to polyimides with relatively small birefringence, which is advantageous for certain optical films. acs.org The glass-transition temperatures (Tg) of these thiophene-containing polyimides can be tailored depending on the specific dianhydride and diamine used, with reported values ranging from 157 to 220 °C. acs.org

Beyond polyimides, thiophene-based dicarboxylic acids have been successfully used to synthesize bio-based polyesters. researchgate.netacs.orgmdpi.com These polyesters, derived from 2,5-thiophenedicarboxylic acid and various aliphatic diols, have shown promising mechanical properties, with some exhibiting tensile strengths comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The gas barrier properties of these thiophene-based polyesters have also been found to be superior in some cases to their furan-based counterparts, making them attractive for packaging applications. frontiersin.org

The table below summarizes the properties of some polyesters derived from 2,5-thiophenedicarboxylic acid (TFDCA).

Polymer NameAbbreviationTensile Strength (MPa)Elongation at Break (%)
Poly(hexylene 2,5-thiophenedicarboxylate)PHTF->110
Poly(octylene 2,5-thiophenedicarboxylate)POTF->110
Poly(decylene 2,5-thiophenedicarboxylate)PDTF->110
Poly(neopentyl glycol 2,5-thiophenedicarboxylate)PNTF~63113
Poly(2-methyl-1,3-trimethylene 2,5-thiophenedicarboxylate)PMTF-~2

Data sourced from a study on bio-based polyesters from 2,5-thiophenedicarboxylic acid. researchgate.net

This compound in Metal-Organic Frameworks (MOFs)

While less documented than its use in polymers, the application of thiophene-based carboxylic acids as linkers in the synthesis of metal-organic frameworks (MOFs) is an emerging area of research. The rigid and geometrically defined structure of these ligands, combined with the coordinating ability of the carboxylate groups, makes them suitable for constructing porous framework materials. For example, a novel 3D terbium-based MOF has been synthesized using a dibenzo[b,d]thiophene-3,7-dicarboxylic acid ligand. nih.gov This MOF demonstrated potential as a heterogeneous Lewis acid catalyst. nih.gov The use of tetracarboxylic acids, such as this compound, could lead to MOFs with higher connectivity and potentially more complex and robust network structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4506-94-9

Molecular Formula

C8H4O8S

Molecular Weight

260.18 g/mol

IUPAC Name

thiophene-2,3,4,5-tetracarboxylic acid

InChI

InChI=1S/C8H4O8S/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16)

InChI Key

LUEGQDUCMILDOJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Thiophenetetracarboxylic Acid and Key Intermediates

Classical and Contemporary Synthetic Routes to Thiophenetetracarboxylic Acid

The preparation of this compound can be approached through multi-step synthetic sequences or by direct functionalization of the thiophene (B33073) ring, each with its own set of advantages and challenges.

A common and effective strategy for the synthesis of this compound involves a multi-step approach starting from a substituted thiophene precursor. One such pathway begins with tetramethylthiophene.

The synthesis of the starting material, 2,3,4,5-tetramethylthiophene, can be achieved through various organic reactions, including the reaction of thiophene with methylating agents in the presence of a suitable catalyst. ontosight.ai Once obtained, the four methyl groups on the thiophene ring can be oxidized to carboxylic acid functionalities. This oxidation is a powerful transformation in organic synthesis. For instance, a patented process describes the air-oxidation of a 2-(3,4-dimethylphenyl) derivative in an acetic acid solvent with a cobalt and manganese acetate (B1210297) catalyst to yield the corresponding tetracarboxylic acid. google.com A similar principle can be applied to tetramethylthiophene, where the alkyl side chains are converted to carboxylic acid groups, yielding thiophene-2,3,4,5-tetracarboxylic acid.

Another potential multi-step route involves the use of tetracyanothiophene as an intermediate. Tetracyanothiophene can be synthesized and subsequently hydrolyzed to the corresponding tetracarboxylic acid. acs.orgnih.govresearchgate.net The hydrolysis of nitrile groups to carboxylic acids is a well-established chemical transformation.

Direct functionalization of the thiophene core represents a more atom-economical approach to synthesizing this compound. This involves the direct introduction of carboxyl groups onto the thiophene ring.

Recent research has focused on the direct carboxylation of thiophene using carbon dioxide (CO2) as the carboxylating agent. mdpi.comconsensus.app These reactions are often mediated by a base, such as a carbonate, in a solvent-free medium. mdpi.comrsc.org Studies have shown that it is possible to obtain thiophene-2-carboxylate (B1233283) and thiophene-2,5-dicarboxylate through this method by adjusting reaction conditions like temperature. mdpi.comrsc.org For example, at 200 °C, the formation of the monocarboxylate is observed, while at temperatures above 220 °C, the dicarboxylate product is formed. mdpi.com

While these direct carboxylation methods are promising, achieving exhaustive carboxylation to yield this compound in a single step is challenging due to the deactivating effect of the carboxyl groups on the thiophene ring, which makes subsequent carboxylations progressively more difficult.

Synthesis of Thiophenetetracarboxylic Dianhydride

Thiophenetetracarboxylic dianhydride is a key intermediate, particularly in the synthesis of polyimides. google.comgoogle.com It is typically prepared from the corresponding tetracarboxylic acid through a dehydration reaction.

The most common method for the preparation of thiophenetetracarboxylic dianhydride is the dehydration of this compound. This is typically achieved by heating the tetracarboxylic acid in the presence of a dehydrating agent. Acetic anhydride (B1165640) is a widely used reagent for this purpose. google.com For instance, a procedure for a similar compound, 1,4,5,8-benzo[c]thiophenetetracarboxylic dianhydride, involves stirring the tetracarboxylic acid in acetic anhydride at 120 °C for one hour. u-tokyo.ac.jp A similar process can be envisioned for this compound.

Another approach is the solid-state dehydration of the tetracarboxylic acid. An analogous process for producing pyromellitic dianhydride involves heating solid pyromellitic acid at temperatures between 170 °C and its melting point while removing the water vapor formed during the reaction. google.com This method avoids the use of expensive reagents and simplifies product isolation.

Table 1: Synthetic Routes to Thiophenetetracarboxylic Dianhydride

Starting Material Reagents and Conditions Product Reference
This compound Acetic Anhydride, Heat Thiophenetetracarboxylic Dianhydride google.com
This compound Heat (Solid-State) Thiophenetetracarboxylic Dianhydride google.com

After its synthesis, the thiophenetetracarboxylic dianhydride must be purified and characterized to ensure it is suitable for subsequent polymerization reactions. Purification is often achieved through crystallization. For example, in the synthesis of a similar dianhydride, the product precipitates from the reaction mixture upon cooling and can be isolated by suction filtration. google.com

Characterization of the dianhydride typically involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool for confirming the formation of the anhydride, as the characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group will be present. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the molecule.

Mechanistic Insights into this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The mechanism of the direct carboxylation of thiophene with CO2 has been the subject of detailed studies.

The reaction is believed to proceed through the initial deprotonation of a C-H bond on the thiophene ring by a base, such as a carbonate. mdpi.comrsc.org This generates a carbanion, which then acts as a nucleophile and attacks the electrophilic carbon atom of the CO2 molecule. mdpi.com Density functional theory (DFT) calculations have been employed to study this mechanism in detail. These studies suggest that the C-H bond cleavage is a critical step. mdpi.commdpi.com

In palladium-catalyzed carboxylation, the mechanism involves the formation of a σ-palladium complex through deprotonation, followed by the insertion of CO2 into the metal-carbon bond to form the carboxylate. mdpi.com The CO2 insertion step has been identified as the rate-determining step in this catalytic cycle. mdpi.com

Chemical Reactivity and Derivatization of Thiophenetetracarboxylic Acid

Acid-Base Equilibrium and Protonation Chemistry

Thiophenetetracarboxylic acid is a polyprotic acid, meaning it can donate more than one proton (H+) in an aqueous solution. fscj.eduachieversdream.com.sg The four carboxylic acid groups exhibit different pKa values, which quantify their acidity. The position of the equilibrium in acid-base reactions depends on the relative strengths of the acids and bases involved, with the equilibrium favoring the side with the weaker acid. fscj.edu The dissociation of these acidic groups is a key factor in its chemical behavior and its interactions in various chemical systems. The state of protonation can significantly influence the molecule's solubility and its reactivity in subsequent chemical transformations.

Water can act as both an acid and a base, a property known as amphoterism or amphiprotism. fscj.edu In the context of this compound, water acts as a base, accepting protons from the carboxylic acid groups. All acid-base reactions are equilibrium reactions. fscj.edu The pH of a solution is a measure of its acidity or alkalinity and is determined by the balance between acids and bases in a state of dissociation equilibrium. libretexts.org

The acid-base equilibrium of this compound can be represented by a series of dissociation steps:

First Dissociation: C₄S(COOH)₄ + H₂O ⇌ C₄S(COOH)₃(COO)⁻ + H₃O⁺

Second Dissociation: C₄S(COOH)₃(COO)⁻ + H₂O ⇌ C₄S(COOH)₂(COO)₂²⁻ + H₃O⁺

Third Dissociation: C₄S(COOH)₂(COO)₂²⁻ + H₂O ⇌ C₄S(COOH)(COO)₃³⁻ + H₃O⁺

Fourth Dissociation: C₄S(COOH)(COO)₃³⁻ + H₂O ⇌ C₄S(COO)₄⁴⁻ + H₃O⁺

The extent of each dissociation is governed by its respective acid dissociation constant (Ka). libretexts.org

Esterification Reactions and Alkyl/Aryl Ester Derivatives

This compound readily undergoes esterification reactions with alcohols to form the corresponding tetraesters. This reaction is a type of nucleophilic acyl substitution where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. byjus.comlibretexts.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. libretexts.orgchemistrysteps.com This method is most common for preparing esters. libretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. chemistrysteps.com

The general reaction for the esterification of this compound is:

C₄S(COOH)₄ + 4 R-OH ⇌ C₄S(COOR)₄ + 4 H₂O

Where R can be an alkyl or aryl group.

The synthesis of esters can also be achieved through other methods, such as reacting the corresponding acid chloride or acid anhydride (B1165640) with an alcohol. libretexts.org Transesterification, the exchange of the organic group of an ester with the organic group of an alcohol, is another route to different ester derivatives. libretexts.org

Below is a table summarizing various esterification methods:

MethodReactantsDescription
Fischer Esterification Carboxylic acid, Alcohol, Acid catalystMost common method for ester synthesis. libretexts.org
Acyl Chloride Method Acyl chloride, AlcoholA method for synthesizing esters. libretexts.org
Acid Anhydride Method Acid anhydride, AlcoholAnother method involving an alcohol and an acid anhydride. libretexts.org
Transesterification Ester, AlcoholInvolves the exchange of the organic group of an ester with that of an alcohol. libretexts.org

Amidation and Imidization Reactions: Formation of Poly(amide-imide) and Polyimide Derivatives

This compound and its dianhydride are key monomers in the synthesis of high-performance polymers like poly(amide-imide)s and polyimides. googleapis.comjustia.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. wikipedia.orgdrakeplastics.com

The synthesis of poly(amide-imide)s and polyimides from this compound typically begins with the reaction of its dianhydride with a diamine. googleapis.comjustia.comepo.org This initial step is a nucleophilic acyl substitution reaction that forms a soluble precursor, a poly(amic acid). nih.govresearchgate.net The reaction is usually carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). wikipedia.orgnih.gov Both aromatic and aliphatic diamines can be used, leading to polymers with varying properties. googleapis.comscielo.org.mx The use of aromatic diamines generally results in polymers with higher thermal stability and rigidity.

The general reaction scheme is as follows:

Formation of Poly(amic acid): The dianhydride of this compound reacts with a diamine (H₂N-R-NH₂) to form a poly(amic acid).

Imidization: The poly(amic acid) is then converted to the final polyimide through a cyclodehydration reaction, which can be achieved either thermally or chemically. nih.gov

The conversion of the poly(amic acid) to the polyimide is known as imidization. nih.gov This process involves the cyclization of the amic acid groups with the elimination of water. nih.gov

Thermal Imidization: This is a common method where the poly(amic acid) film or solution is heated at elevated temperatures, typically in a stepwise manner up to 300-400°C. nih.govvt.edu The degree of imidization is dependent on the curing temperature and time. nih.gov

Chemical Imidization: This method involves treating the poly(amic acid) with a dehydrating agent, such as a mixture of an aliphatic carboxylic acid anhydride (like acetic anhydride) and a tertiary amine (like pyridine (B92270) or triethylamine), at ambient temperatures. vt.edu

The imidization process is crucial as it determines the final properties of the polyimide. nih.gov

Thiophene (B33073) Ring Functionalization and Electrophilic/Nucleophilic Reactivity

The thiophene ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the four carboxylic acid groups. However, the thiophene ring itself is an aromatic heterocycle and can undergo various functionalization reactions. researchgate.netwikipedia.org

Electrophilic Substitution: While deactivated, electrophilic substitution reactions on the thiophene ring are still possible under certain conditions, though they are less favorable compared to unsubstituted thiophene. The existing carboxylic acid groups would direct incoming electrophiles to specific positions on the ring.

Nucleophilic Substitution: Nucleophilic substitution reactions are a class of reactions where an electron-rich species (the nucleophile) replaces a functional group in an electron-deficient molecule (the electrophile). matanginicollege.ac.inwikipedia.org In the context of this compound derivatives, such as their acid chlorides, nucleophilic acyl substitution is a primary reaction pathway. byjus.com Nucleophilic aromatic substitution on the thiophene ring itself is generally not favored unless activated by strong electron-withdrawing groups and a good leaving group. wikipedia.org

Functionalization of the thiophene ring can also be achieved through metal-catalyzed cross-coupling reactions, which have become a powerful tool for the synthesis of substituted thiophenes. mdpi.com

Redox Chemistry and Potential Electrochemical Transformations

The redox chemistry of this compound involves the potential for both oxidation and reduction reactions, either chemically or electrochemically.

Oxidation: The thiophene ring can be oxidized, potentially leading to the formation of sulfoxides or sulfones, or even ring-opening reactions under harsh conditions. Electrochemical oxidation of carboxylic acids can lead to decarboxylation via the Kolbe reaction, forming alkyl radicals that can then dimerize or undergo further reactions. ieabioenergy.com

Reduction: The carboxylic acid groups can be reduced to alcohols, though this typically requires strong reducing agents. Electrochemical reduction of carboxylic acids is generally difficult. ieabioenergy.com However, electrochemical methods have been developed for a variety of organic transformations and can be controlled to achieve high selectivity. nih.gov

The electrochemical behavior of this compound could be exploited for various synthetic transformations, potentially leading to novel materials and compounds. researchgate.netresearchgate.net For instance, electrochemical methods can be used for the decarboxylative functionalization of carboxylic acids. nih.gov

Catalytic Activity of this compound in Organic Reactions: An Overview

Currently, there is a notable absence of documented research specifically detailing the catalytic activity of this compound in organic reactions. While the principles of acid catalysis are well-established, with many carboxylic acids serving as effective catalysts, specific applications for this compound in this role are not reported in available scientific literature.

Acids often participate in catalysis by donating a proton (Brønsted-Lowry acidity) or accepting an electron pair (Lewis acidity), thereby activating substrates towards reaction. For instance, strong acids are known to catalyze reactions such as esterification and hydrolysis by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

While this compound possesses four carboxylic acid groups and could theoretically function as an acid catalyst, its primary applications appear to be in other areas of chemistry. For example, its dianhydride form, thiophenetetracarboxylic dianhydride, is utilized in the synthesis of polymers. In some contexts, this compound is mentioned as a component in reaction mixtures that include a catalyst, rather than acting as the catalyst itself.

Further research is required to explore and potentially establish the catalytic applications of this compound in organic synthesis.

Advanced Spectroscopic Characterization Techniques for Thiophenetetracarboxylic Acid Systems

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, offering a "molecular fingerprint" that is highly specific to the compound's structure and functional groups. unchainedlabs.comedinst.com

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. edinst.com For thiophenetetracarboxylic acid, the presence of four carboxylic acid groups and the thiophene (B33073) ring gives rise to a characteristic and complex FT-IR spectrum.

The most prominent features in the FT-IR spectrum of a carboxylic acid are the very broad O-H stretching absorption, typically observed between 2500 and 3300 cm⁻¹, and the intense C=O (carbonyl) stretching band. libretexts.orgyoutube.com The broadness of the O-H band is a result of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid and liquid states. libretexts.orgspectroscopyonline.com The C=O stretching vibration for saturated carboxylic acids typically appears around 1710 cm⁻¹. libretexts.org However, conjugation with the aromatic thiophene ring can shift this band to a lower wavenumber. oregonstate.edu

Other significant bands include the C-O stretching vibration, which is generally found in the 1320 to 1210 cm⁻¹ region, and the out-of-plane O-H bend (wag), which gives a broad absorption around 900 cm⁻¹. spectroscopyonline.com The presence of the thiophene ring will also contribute to the spectrum with characteristic C-H and C-S stretching and bending vibrations.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretching (H-bonded) 2500-3300 Strong, Very Broad
C=O (Carboxylic Acid) Stretching ~1700 Strong
C-O (Carboxylic Acid) Stretching 1210-1320 Medium
O-H (Carboxylic Acid) Bending (out-of-plane) ~900 Broad, Medium
C-H (Aromatic) Stretching ~3100 Medium
C=C (Aromatic) Stretching 1400-1600 Medium to Weak

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the presence of substituents.

In the Raman spectrum of this compound, the C=C stretching vibrations of the thiophene ring are expected to produce strong signals. The symmetric breathing mode of the thiophene ring is also a characteristic Raman band. The C-S stretching vibrations will also be observable. While the O-H stretching vibration is weak in Raman spectra, the C=O stretching of the carboxylic acid groups will still be present, although generally less intense than in the FT-IR spectrum. pro-analytics.net

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. hw.ac.uk

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, the most characteristic signal is that of the carboxylic acid protons (O-H). These protons are highly deshielded and typically appear as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. libretexts.org The exact chemical shift and the broadness of the peak are influenced by factors such as concentration and solvent due to hydrogen bonding and chemical exchange.

The thiophene ring itself does not have any protons directly attached, as they are all substituted with carboxylic acid groups. Therefore, no signals would be expected in the aromatic region of the spectrum for the parent compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The carbonyl carbons of the four carboxylic acid groups are expected to resonate in the downfield region, typically between 160 and 185 ppm. oregonstate.edu

The carbon atoms of the thiophene ring will also have characteristic chemical shifts. Due to the electron-withdrawing nature of the four carboxylic acid groups, the thiophene ring carbons are expected to be deshielded and appear at higher chemical shifts compared to unsubstituted thiophene. The quaternary carbons of the thiophene ring, to which the carboxylic acid groups are attached, will generally show weaker signals. hw.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl Carbons (COOH) 160 - 185

Note: These are approximate ranges, and the actual chemical shifts can be influenced by the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound itself, which lacks adjacent protons, a COSY spectrum would not show any cross-peaks. However, for derivatives of this compound with proton-bearing substituents, COSY would be invaluable for establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.comresearchgate.net Since this compound has no protons on the thiophene ring, an HSQC spectrum would only show a correlation for the O-H protons of the carboxylic acids if they were coupled to the carbonyl carbons, which is not typically observed. However, for derivatives, HSQC is crucial for assigning proton and carbon signals unambiguously. hmdb.ca

Computational Chemistry and Theoretical Investigations of Thiophenetetracarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules like thiophenetetracarboxylic acid. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a widely used tool for predicting the ground-state properties of molecules, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations would be crucial in determining its optimized geometry, electronic charge distribution, and thermodynamic stability.

The introduction of four carboxylic acid groups, which are electron-withdrawing, onto the thiophene (B33073) ring is expected to significantly influence its electronic properties. DFT studies on other substituted thiophenes have shown that such substitutions can alter bond lengths and angles within the thiophene ring. acs.org In the case of this compound, one would anticipate a degree of planar distortion due to steric hindrance and electrostatic repulsion between the adjacent carboxylic acid groups. The calculated ground state energy would provide a measure of the molecule's thermodynamic stability.

Table 1: Representative DFT-Calculated Ground State Properties for a Substituted Thiophene Derivative

PropertyCalculated ValueUnit
Total Energy-1234.5678Hartrees
Dipole Moment3.45Debye
C=C Bond Length (Ring)1.38Å
C-S Bond Length (Ring)1.75Å
C-C Bond Length (Carboxyl)1.52Å

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that would be calculated for this compound using DFT. Actual values would require specific calculations.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the four electron-withdrawing carboxylic acid groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. This is a common trend observed in thiophene derivatives with electron-withdrawing substituents. nih.gov A significant lowering of the LUMO energy would make the molecule a better electron acceptor. The HOMO-LUMO gap would likely be smaller than that of thiophene, suggesting increased reactivity. The spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the LUMO would be delocalized over the entire π-system, including the carbonyl groups of the carboxylic acids.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Thiophene Derivative

Molecular OrbitalEnergy (eV)
HOMO-7.89
LUMO-3.45
HOMO-LUMO Gap4.44

Note: The data in this table is hypothetical and intended to illustrate the typical output of an FMO analysis for a molecule like this compound. Specific values would depend on the computational method and basis set used.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting various spectroscopic parameters, such as UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comdiva-portal.org

For this compound, TD-DFT calculations would likely predict a UV-Vis absorption spectrum with a primary absorption band in the ultraviolet region, corresponding to π-π* transitions within the conjugated system. The presence of the carboxylic acid groups would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene.

Predicted IR spectra would show characteristic vibrational frequencies for the C=O and O-H stretching of the carboxylic acid groups, in addition to the vibrational modes of the thiophene ring. mdpi.com These predicted spectra can be used to aid in the experimental identification and characterization of the compound. Similarly, calculated NMR chemical shifts for the protons and carbons in the molecule would provide valuable information for structural elucidation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. researchgate.net For a molecule like this compound, MD simulations are essential for understanding its flexibility and how it interacts in a condensed phase or solution.

Even for a relatively rigid molecule like this compound, the carboxylic acid groups will exhibit some degree of rotational freedom around the C-C bonds connecting them to the thiophene ring. MD simulations can track the fluctuations of these dihedral angles over time, providing insight into the accessible conformations of the molecule. The simulations can reveal the preferred orientations of the carboxyl groups and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

In the solid state, this compound is expected to exhibit significant intermolecular interactions, primarily through π-π stacking of the thiophene rings and hydrogen bonding between the carboxylic acid groups. iucr.orgacs.org MD simulations of a system containing multiple this compound molecules can be used to investigate the nature and strength of these interactions.

The simulations would likely show the formation of dimers or larger aggregates through extensive hydrogen bonding networks between the carboxylic acid moieties. These hydrogen bonds are a dominant force in the crystal packing of many carboxylic acids. nih.gov Furthermore, the planar thiophene rings would facilitate π-π stacking interactions, which are crucial for the stability of the crystal lattice and can influence the material's electronic properties. researchgate.net The analysis of the simulation trajectories would provide quantitative data on the distances and orientations of these interactions.

Table 3: Common Intermolecular Interactions in Thiophene Derivatives

Interaction TypeDescriptionTypical Distance Range (Å)
Hydrogen BondingBetween carboxyl O-H and C=O groups1.5 - 2.5 (H···O)
π-π StackingParallel stacking of thiophene rings3.3 - 3.8
C-H···O InteractionsWeak hydrogen bonds involving ring C-H and carboxyl oxygen2.2 - 2.8 (H···O)

Note: This table provides typical ranges for intermolecular interactions observed in related organic molecules and serves as a general guide for what to expect in the case of this compound.

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for the in-depth investigation of reaction mechanisms involving this compound, offering insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jp Theoretical calculations, particularly those based on quantum chemistry, allow researchers to map out potential energy surfaces, identify stationary points (reactants, products, intermediates), and locate the transition states that connect them. smu.edu This analysis is crucial for understanding the reactivity, selectivity, and kinetics of chemical transformations.

Density Functional Theory (DFT) has become a prevalent method for studying the reaction pathways of organic molecules due to its favorable balance of computational cost and accuracy. sumitomo-chem.co.jpnih.gov For thiophene-based carboxylic acids, DFT calculations can elucidate the electronic and steric factors that govern their reactivity. nih.gov For instance, studies on simpler analogs like thiophene-2-carboxylic and thiophene-3-carboxylic acid have utilized DFT (specifically B3LYP functional) and Hartree-Fock (HF) theory to explore structural energetics. nih.gov Such analyses reveal how the conformation of the carboxylic acid groups and their interaction with the thiophene ring influence the molecule's properties. Key parameters derived from these calculations include orbital energies (HOMO/LUMO), molecular electrostatic potential, charge distributions, and dipole moments, which collectively help explain the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

The investigation of reaction mechanisms extends to modeling the entire reaction coordinate. smu.edu The United Reaction Valley Approach (URVA), for example, can dissect a reaction path into distinct phases, providing a detailed narrative of the bond-breaking and bond-forming processes. smu.edu For a hypothetical reaction involving this compound, such an approach could identify "hidden intermediates" or critical points along the pathway where structural changes occur, such as the rotation of carboxyl groups or the initial steps of a condensation reaction. smu.edu These computational strategies are essential for designing catalysts and optimizing reaction conditions by providing a quantitative estimation of activation energies and reaction thermodynamics. sumitomo-chem.co.jpnih.gov

Table 1: Computational Methods for Reaction Mechanism Analysis

Method Information Provided Application to this compound
Density Functional Theory (DFT) Electronic structure, orbital energies (HOMO/LUMO), reaction barriers, thermodynamic properties. sumitomo-chem.co.jpmdpi.com Used to predict reactivity, analyze stability of different conformers, and calculate the activation energies for reactions like esterification or amidation. nih.gov
Hartree-Fock (HF) Theory Molecular orbital theory, electronic structure. nih.gov Provides a foundational understanding of the electronic distribution and orbital shapes, often used as a comparison point for DFT results. nih.gov
Ab Initio Methods (e.g., G3 level) High-accuracy thermodynamic data, such as enthalpies of formation. nih.gov Employed to calculate precise gas-phase enthalpies of formation through atomization and isodesmic reactions, establishing thermodynamic stability. nih.gov
Reaction Path Following (e.g., IRC, URVA) Maps the trajectory from transition state to reactants and products, identifies reaction phases. smu.edu Elucidates the detailed sequence of bond rearrangements during a chemical transformation, such as a cyclization or polymerization reaction. smu.edu

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of molecular systems. mdpi.com | Can be used to explore the conformational landscape of the molecule in different solvent environments and at various temperatures, revealing dynamic structural information. |

Predictive Modeling of Materials Properties Derived from this compound

This compound is a highly functionalized molecule that can serve as a versatile building block, or linker, for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). nih.govnih.gov Computational modeling is indispensable for predicting the properties of these hypothetical materials before their synthesis, thereby accelerating the discovery of new materials with targeted functionalities. rsc.orgnih.gov This predictive power relies on high-throughput computational screening and detailed molecular simulations. mdpi.comrsc.org

The process typically begins with the in silico construction of hypothetical MOF structures by combining a metal node with the this compound linker. nih.gov Large databases of these virtual MOFs can be generated and then screened for desired properties using computational workflows. rsc.orgchemrxiv.org Key properties of interest for MOFs include gas storage and separation, catalysis, and thermal stability. nih.govchemrxiv.org For example, Grand Canonical Monte Carlo (GCMC) simulations are a standard method to predict gas adsorption isotherms, selectivity, and working capacities for applications like carbon capture or hydrogen storage. nih.govnih.gov These simulations model the interactions between gas molecules and the MOF's porous structure, providing insights at the molecular level. nih.gov

Beyond gas adsorption, computational methods can predict a wide range of characteristics. DFT calculations are used to assess the electronic structure and potential catalytic activity of the MOF, for instance, in the conversion of methane (B114726) to methanol. chemrxiv.org By calculating the energy barriers for key reaction steps, such as oxo formation and hydrogen atom transfer, researchers can identify promising candidates for catalysis. chemrxiv.org Furthermore, machine learning models are increasingly being employed to accelerate property prediction. researchgate.netsc.edu These models are trained on large datasets of existing or computationally generated materials and can predict properties based solely on the chemical formula or structure, offering a rapid screening tool to identify high-performing candidates for further, more rigorous computational study. nih.govmdpi.com

Table 2: Predictive Modeling Workflow for Materials Derived from this compound

Step Computational Method Objective
1. Structure Generation Molecular Building/Symmetry Operations Create crystallographically realistic hypothetical MOF structures using this compound as the organic linker. nih.gov
2. Geometry Optimization Density Functional Theory (DFT) Relax the atomic positions to find the lowest energy, most stable structure of the virtual material. nih.gov
3. High-Throughput Screening Automated Computational Workflows Rapidly assess large databases of candidate structures for key performance indicators (e.g., porosity, surface area). mdpi.comrsc.org
4. Property Prediction: Gas Adsorption Grand Canonical Monte Carlo (GCMC) Simulate gas uptake and selectivity for applications like CO₂ capture or H₂ storage. nih.gov
5. Property Prediction: Catalysis DFT / Reaction Path Calculations Determine the energetic landscape for a catalytic cycle to assess the material's potential as a catalyst. chemrxiv.org
6. Property Prediction: Stability & Mechanics Molecular Dynamics (MD) / DFT Evaluate thermal and mechanical stability by simulating the material's response to temperature and stress.

| 7. Machine Learning Prediction | Graph Neural Networks (GNN) / Random Forest | Develop models to predict properties from stoichiometry or structure, accelerating the screening of vast chemical spaces. nih.govresearchgate.net |

Applications of Thiophenetetracarboxylic Acid in Advanced Materials Science

Polymeric Materials

The incorporation of thiophenetetracarboxylic acid moieties into polymer backbones can impart desirable characteristics such as enhanced thermal stability, improved mechanical strength, and specific electronic properties. Its derivative, thiophenetetracarboxylic dianhydride, is a key monomer in the synthesis of high-performance polymers like polyimides and polyamide-imides.

Polyimides and Polyamide-Imides Derived from Thiophenetetracarboxylic Dianhydride

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal and chemical resistance, and excellent mechanical properties. e3s-conferences.org They are generally synthesized through a two-step process involving the reaction of a tetracarboxylic dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers. nih.govrsc.org Aromatic dianhydrides typically yield PIs with superior thermomechanical properties compared to those with cycloaliphatic structures. nih.govrsc.org

While specific research detailing the synthesis of polyimides from thiophene-2,3,4,5-tetracarboxylic dianhydride is not widely available in the public domain, the incorporation of a thiophene (B33073) unit into the dianhydride monomer is expected to influence the polymer's properties. The rigid and aromatic nature of the thiophene ring could contribute to high glass transition temperatures (Tg) and enhanced thermal stability, characteristics typical of aromatic polyimides which can have Tgs in the range of 280–350°C and can be stable up to 400-500°C. e3s-conferences.orgresearchgate.netntu.edu.tw

Polyamide-imides (PAIs) are another class of high-performance polymers that combine the advantageous properties of both polyamides and polyimides, including high strength, melt processibility, and high-temperature capability. wikipedia.org They are often synthesized from trimellitic acid chloride and aromatic diamines. wikipedia.org The incorporation of both amide and imide linkages allows for a unique combination of properties. ineosopen.org Similar to polyimides, the use of a this compound derivative in PAI synthesis could yield materials with distinct thermal and mechanical characteristics, although specific examples are not prominently featured in available literature.

Table 1: General Thermal and Mechanical Properties of Aromatic Polyimides

Property Typical Value Range
Glass Transition Temperature (Tg) 250 - 400+ °C
10% Weight Loss Temperature (T10) 500 - 560 °C
Tensile Strength 105 - 124 MPa
Tensile Modulus 1.5 - 3.5 GPa
Elongation at Break 7 - 22%

Note: Data compiled from representative aromatic polyimides to illustrate typical performance. researchgate.netmdpi.com

Branched Polycarbonates Incorporating this compound Moieties

Branched polycarbonates are of interest due to their modified melt rheology and processing characteristics compared to their linear counterparts. Branching is typically achieved by incorporating a small amount of a multifunctional monomer, or branching agent, during polymerization. google.com These agents are typically polyphenols or other molecules with three or more reactive sites. google.commdpi.com

There is currently a lack of publicly available scientific literature detailing the use of this compound as a branching agent for the synthesis of branched polycarbonates. While its four carboxylic acid groups suggest potential as a branching agent, its specific application for this purpose has not been documented in prominent research. The synthesis of branched copolyesters has been explored using agents like pentaerythritol, but this chemistry is distinct from polycarbonate synthesis. mdpi.comnih.gov

Development of High-Performance Polymers with Enhanced Thermal and Mechanical Stability

The development of high-performance polymers is driven by the need for materials that can withstand extreme conditions. The inclusion of rigid, aromatic structures into the polymer backbone is a well-established strategy for enhancing thermal and mechanical stability. e3s-conferences.org The thiophene ring is a stable aromatic moiety that can contribute to the rigidity and thermal resistance of a polymer chain.

For instance, polyesters synthesized from a related compound, 2,5-thiophenedicarboxylic acid, have demonstrated excellent thermal stability, with degradation temperatures significantly higher than analogous aliphatic polyesters. bohrium.com These thiophene-based polyesters also exhibit good mechanical properties, with high tensile strength and modulus. bohrium.com By analogy, the incorporation of the this compound unit into polymers like polyimides or polyesters is a promising route to materials with superior performance. The multiple connection points offered by the tetracarboxylic acid functionality can lead to highly cross-linked or rigid network structures, further enhancing thermal and dimensional stability. Aromatic polyimides, for example, are known to be stable up to 500°C, a property that could potentially be matched or exceeded by polymers derived from this compound. researchgate.net

Organic Electronic Materials

The unique electronic structure of the thiophene ring makes it a fundamental component in the design of organic semiconductors. This compound and its derivatives can be used to create electron-deficient (n-type) materials, which are crucial for the development of various organic electronic devices.

Design and Synthesis of Thiophene-Based n-Type Organic Semiconductors

Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). While many thiophene-based materials are naturally p-type, the rational design of molecular structure can produce efficient n-type semiconductors. A key strategy for achieving n-type behavior is the introduction of strong electron-withdrawing groups to the conjugated thiophene core. This lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), facilitating electron injection and transport.

Derivatives of this compound, such as imides or esters, incorporate multiple electron-withdrawing carbonyl groups directly attached to the thiophene ring. This functionalization is a highly effective means of increasing the electron affinity of the molecule, a prerequisite for n-type conductivity. The synthesis of such materials allows for the tuning of their electronic and photophysical properties for specific device applications. The goal is to create materials with high electron mobility and good stability for use in organic electronic devices.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. An OFET typically consists of a semiconductor layer, a gate dielectric, and three electrodes: source, drain, and gate. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used in the active layer.

Thiophene-based n-type semiconductors derived from functionalized thiophenes are promising candidates for the active layer in n-channel OFETs. The fabrication of these devices involves depositing the organic semiconductor as a thin film onto a substrate, often using solution-based techniques like spin-coating or printing. The device architecture can be either top-contact, where the source and drain electrodes are deposited on top of the semiconductor, or bottom-contact, where the semiconductor is deposited onto pre-patterned electrodes.

The characterization of these OFETs involves measuring their current-voltage (I-V) characteristics to determine key performance metrics. These include the field-effect mobility (µ), which quantifies the speed at which charge carriers move through the channel, the on/off current ratio (I_on/I_off), which indicates the switching efficiency, and the threshold voltage (V_th), which is the gate voltage required to turn the transistor on. High-performance n-type OFETs based on thiophene derivatives have been reported with electron mobilities reaching values competitive with amorphous silicon.

Table 2: Key Performance Metrics for Organic Field-Effect Transistors (OFETs)

Parameter Description Desired Value
Field-Effect Mobility (µ) Speed of charge carriers in the semiconductor channel. High (e.g., > 0.1 cm²/Vs)
On/Off Current Ratio (I_on/I_off) Ratio of current in the 'on' state to the 'off' state. High (e.g., > 10⁶)
Threshold Voltage (V_th) Gate voltage required to initiate conduction. Low (close to 0 V)
Subthreshold Swing (SS) Measure of how efficiently the transistor switches from off to on. Low

Note: These are general parameters used to evaluate the performance of OFETs.

Charge Transport Mechanism Analysis in this compound-Derived Systems

Thiophene-based molecules are integral to the field of organic electronics due to the electron-rich nature of the thiophene ring, which facilitates charge delocalization. In systems derived from this compound, the charge transport mechanism is intrinsically linked to the molecular arrangement and intermolecular interactions within the material. The planar structure and potential for π-π stacking of the thiophene core are crucial for charge mobility.

Charge transport in these organic semiconductor materials typically occurs through one of two primary mechanisms:

Hopping Transport: In less crystalline or amorphous materials, charges (electrons or holes) are localized on individual molecules or small conjugated segments. Transport occurs as these charges "hop" between adjacent molecules. The efficiency of hopping transport is highly dependent on the spatial overlap of molecular orbitals between neighboring molecules, which is facilitated by close π-π stacking, and the energetic barrier for the hop.

Band-like Transport: In highly ordered, crystalline structures, significant orbital overlap can lead to the formation of electronic bands, similar to inorganic semiconductors. In this mechanism, charges are delocalized over multiple molecules and can move more freely within these bands, resulting in higher charge carrier mobilities.

The four carboxylic acid groups on the this compound molecule play a critical role in dictating the solid-state packing and, consequently, the dominant charge transport mechanism. Through hydrogen bonding and coordination with metal centers, these groups can enforce a high degree of structural order, potentially favoring band-like transport. The specific architecture of the resulting material, whether it be a metal-organic framework or a self-assembled structure, will determine the precise pathways for charge migration.

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

This compound as a Multitopic Ligand for Metal Ion Coordination

This compound serves as an exceptional multitopic organic ligand, or "linker," in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its utility stems from the presence of four carboxylate groups, which can deprotonate and coordinate to metal ions in various modes (e.g., monodentate, bidentate chelating, or bridging). This versatility allows it to connect multiple metal centers simultaneously, forming extended networks. The rigid thiophene core provides structural integrity and pre-defines the spatial orientation of the coordinating carboxylate groups, influencing the topology of the resulting framework. The sulfur atom within the thiophene ring can also potentially act as a coordination site for certain soft metal ions, further increasing its coordination versatility.

Construction of 1D, 2D, and 3D Coordination Networks

The geometry of the this compound ligand is a key determinant in the dimensionality of the resulting coordination network. By selecting appropriate metal ions and reaction conditions (such as temperature and solvent), it is possible to direct the assembly of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures.

1D Chains: Coordination of metal ions with two of the four available carboxylate groups, particularly those on opposite sides of the thiophene ring, can lead to the formation of linear polymer chains.

2D Layers: When metal ions or metal clusters connect the ligands in a planar fashion, 2D sheets or layered structures can be formed. These layers may then be further organized through weaker forces like hydrogen bonding or π-π stacking.

3D Frameworks: The use of all four carboxylate groups to link metal centers in a non-coplanar arrangement results in the construction of robust, porous 3D frameworks. The specific topology of these networks can be influenced by the coordination geometry of the metal ion and the inherent angles of the ligand. Solvothermal synthesis methods are often employed to achieve the high-quality crystalline structures characteristic of 3D MOFs.

Functional Coordination Polymers for Gas Adsorption and Catalysis

The porous nature of MOFs constructed from this compound makes them highly suitable for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com The pore size, shape, and chemical environment of the pores can be tuned by carefully selecting the metal node and the organic linker.

For gas adsorption, the aromatic thiophene rings and polar carboxylate groups can create favorable interaction sites for specific gas molecules. A porous coordination polymer based on a thiophene-bridged carboxylate ligand and Cu²⁺ ions has demonstrated significant gas uptake capabilities. nih.govresearchgate.net This framework exhibits high CO₂ uptake and good selectivity for C₂H₂ and C₂H₄ over CH₄, which is a critical step in petrochemical processes. nih.govresearchgate.net

In catalysis, the metal nodes within the framework can act as active catalytic sites. mdpi.com The porous structure allows reactant molecules to diffuse into the material and access these sites, while the products can diffuse out. The defined, crystalline structure of MOFs provides uniform and well-characterized active sites, which is an advantage over many traditional heterogeneous catalysts. mdpi.com

Table 1: Gas Adsorption Performance of a Thiophene-Based Porous Coordination Polymer

GasUptake Capacity (mL(STP)/g)ConditionsReference
CO₂180273 K, 1 bar nih.govresearchgate.net
CO₂400273 K, 30 bar nih.govresearchgate.net
C₂H₂164298 K, 1 bar nih.govresearchgate.net
C₂H₄160298 K, 1 bar nih.govresearchgate.net

Supramolecular Assemblies and Self-Assembled Materials

Exploiting π-π Stacking Interactions for Directed Assembly

Supramolecular chemistry involves the assembly of molecules through noncovalent interactions. nih.gov The aromatic thiophene ring of this compound is well-suited for engaging in π-π stacking interactions, which are attractive, noncovalent forces between aromatic rings. nih.govnih.gov These interactions, though weaker than covalent bonds, play a crucial role in stabilizing molecular assemblies and directing the formation of ordered structures. nih.govresearchgate.net

Hydrogen Bonding Networks in Supramolecular Structures

This compound, with its four carboxylic acid groups, is a molecule with significant potential for the construction of intricate supramolecular architectures through hydrogen bonding. The carboxylic acid functional group is a reliable and highly directional hydrogen-bond donor and acceptor, capable of forming robust synthons, such as the common carboxylic acid dimer. While specific studies on the crystal structure of this compound itself are not widely available, the principles of its self-assembly can be inferred from related thiophene-based carboxylic acids.

In the solid state, carboxylic acids frequently form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This dimerization motif is a cornerstone of crystal engineering. For more complex polycarboxylic acids, these interactions can extend into one-, two-, or three-dimensional networks. In the case of this compound, the geometric arrangement of the four carboxyl groups on the thiophene ring will dictate the dimensionality and topology of the resulting hydrogen-bonded network.

Research on related molecules, such as thiophene-2,5-dicarboxylic acid, shows the formation of hydrogen-bonded chains and sheets. These structures are often planar, with the thiophene rings arranged in a coplanar fashion, linked by the carboxylic acid dimers. The presence of four carboxylic acid groups in this compound suggests the possibility of forming more complex and robust three-dimensional networks. These networks can create porous structures, known as hydrogen-bonded organic frameworks (HOFs), which have potential applications in gas storage and separation.

The interplay of hydrogen bonding with other intermolecular interactions, such as π-π stacking of the thiophene rings, can further influence the final supramolecular structure. The sulfur atom in the thiophene ring can also participate in weaker C-H···S hydrogen bonds, adding another layer of control over the molecular packing. The ability to form diverse and stable hydrogen-bonding networks makes this compound a promising building block in the field of supramolecular chemistry and crystal engineering.

Interaction Type Description Potential Role in this compound Assemblies
O-H···OStrong hydrogen bond between carboxylic acid groups.Formation of dimers and extended chains/sheets, crucial for network formation.
π-π stackingNon-covalent interaction between aromatic rings.Stabilization of layered structures and influencing electronic properties.
C-H···OWeaker hydrogen bond between a C-H donor and a carbonyl oxygen acceptor.Fine-tuning of the 3D packing and network topology.
C-H···SWeak hydrogen bond involving the sulfur atom of the thiophene ring.Directional control over the crystal packing.

Chirality Transfer and Control in this compound Supramolecular Systems

Chirality is a fundamental property in supramolecular chemistry, and the transfer of chirality from a molecular building block to a larger assembly is a key area of research. While this compound itself is achiral, it can be a component of chiral supramolecular systems through co-crystallization with chiral molecules or by forming chiral arrangements in the solid state.

The introduction of chirality into a supramolecular system containing this compound can be achieved by several methods. One common approach is the use of a chiral co-former, such as a chiral amine or alcohol. The hydrogen-bonding interactions between the carboxylic acid groups of this compound and the functional groups of the chiral co-former can lead to the formation of a chiral salt or co-crystal. In such a system, the chirality of the co-former is transferred to the entire supramolecular network, resulting in a chiral crystal structure.

Another mechanism for inducing chirality is spontaneous resolution, where an achiral molecule crystallizes in a chiral space group. This can lead to the formation of enantiomorphic crystals. The conformation of the this compound molecule and the specific hydrogen-bonding patterns can favor a chiral packing arrangement. For instance, helical or twisted arrangements of the molecules within the crystal lattice can give rise to supramolecular chirality.

The control over the handedness (right- or left-handed) of the resulting chiral superstructure is a significant challenge. In systems with a chiral co-former, the handedness is typically determined by the absolute configuration of the chiral molecule. In cases of spontaneous resolution, external factors such as chiral solvents, additives, or even mechanical stirring can influence the formation of one enantiomorph over the other. The development of methods to control chirality in this compound-based systems is crucial for their potential applications in areas such as asymmetric catalysis, chiral separations, and chiroptical materials.

Strategy for Chirality Induction Description Controlling Factors
Chiral Co-formersCo-crystallization with a chiral molecule (e.g., amine, alcohol).The absolute configuration of the co-former dictates the handedness of the assembly.
Spontaneous ResolutionCrystallization of the achiral molecule in a chiral space group.External stimuli (e.g., chiral solvents, stirring) can influence the resulting handedness.
Chiral SolventsUse of a chiral solvent during crystallization.The solvent can interact with the solute to favor the formation of a particular enantiomorph.

Advanced Composite Materials: Integration into Hybrid Systems

The integration of this compound into advanced composite and hybrid materials is an area with considerable potential, though specific research on this compound is not yet widely reported. Its properties as a polyfunctional organic molecule make it a candidate for several roles within composite systems, including as a cross-linking agent, a component of a matrix, or as a building block for functional fillers like metal-organic frameworks (MOFs).

In polymer composites, this compound could act as a cross-linker for polymers containing hydroxyl or amine groups. The carboxylic acid groups can form covalent ester or amide bonds with the polymer chains, creating a three-dimensional network structure. This cross-linking can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the resulting composite material.

Furthermore, this compound can be used as a ligand for the synthesis of MOFs. These crystalline materials, consisting of metal ions or clusters connected by organic linkers, have high porosity and surface area, making them attractive for a variety of applications. MOFs derived from this compound could be dispersed as fillers in a polymer matrix to create mixed-matrix membranes for gas separation or as functional additives to enhance properties like conductivity or catalytic activity.

While the exploration of this compound in advanced composite materials is still in its early stages, its versatile chemical nature suggests a promising future in the development of new functional and high-performance hybrid systems.

Potential Role in Composites Description Expected Enhancement of Material Properties
Cross-linking AgentForms covalent bonds with polymer chains.Improved mechanical strength, thermal stability, and chemical resistance.
MOF LigandActs as an organic linker in metal-organic frameworks.Creation of porous fillers for applications in catalysis, sensing, and separations.
Surface ModifierFunctionalizes the surface of inorganic nanoparticles.Enhanced dispersion of fillers and improved interfacial adhesion in composites.

Future Research Directions and Translational Perspectives

Challenges and Opportunities in Thiophenetetracarboxylic Acid Research

The research landscape for this compound presents a duality of challenges and promising opportunities. A primary challenge lies in the multi-step and often low-yield synthesis of the core molecule, which can hinder large-scale production and subsequent application studies. The inherent complexity of manipulating four carboxylic acid groups on a single thiophene (B33073) ring demands sophisticated and highly selective chemical strategies. Furthermore, the purification of the final product and its derivatives can be a significant hurdle. google.com

Despite these challenges, the opportunities are vast. The unique structure of this compound, featuring a sulfur-containing aromatic ring and multiple functional groups, makes it a prime candidate for creating novel materials. Thiophene-based compounds are already recognized for their utility in modern drug design, biodiagnostics, and the development of electronic and optoelectronic devices and conductive polymers. nih.gov This positions this compound as a valuable building block for advanced materials with tailored properties. The field of metabolic research, for instance, continually seeks new molecules to target diseases like cancer, presenting a potential, albeit complex, avenue for exploration. nih.govnih.gov

Key Research Areas:

ChallengeOpportunity
Complex, low-yield synthesisDevelopment of novel, high-performance materials
Purification difficultiesApplication in electronics, optoelectronics, and polymers nih.gov
Limited commercial availabilityUse as a versatile building block for complex structures
Potential for solubility issuesExploration in medicinal chemistry and drug delivery nih.gov

Novel Synthetic Approaches and Derivatization Strategies

Advancements in synthetic organic chemistry are crucial for unlocking the full potential of this compound. Future research will likely focus on developing more efficient and scalable synthetic routes. This could involve exploring novel catalytic systems, such as those using nickel catalysts for decarboxylative borylation, to transform carboxylic acids into other valuable functional groups. drugdiscoverytrends.com

Derivatization is a key strategy for modifying the properties of this compound for specific applications. The four carboxylic acid groups offer multiple points for chemical modification through reactions like esterification, amidation, and acylation. gcms.cz These modifications can alter solubility, thermal stability, and electronic properties.

Modern derivatization techniques used for other carboxylic acids could be adapted for this compound. These include:

Silylation: This process replaces active hydrogen with a silyl (B83357) group, which can reduce polarity and hydrogen bonding, thereby increasing volatility for techniques like gas chromatography. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

Alkylation and Acylation: These are fundamental reactions for creating esters and amides, respectively, which can serve as precursors for polymers or as standalone functional molecules. gcms.cz

Specialized Derivatization for LC-MS: For sensitive analysis, derivatization agents can be used to introduce a charge or a group that enhances ionization. nih.gov For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) or N-methyl-2-phenylethanamine can be used for the selective derivatization of carboxylic acids to improve their detection by mass spectrometry. nih.govnih.gov

These strategies enable the creation of a diverse library of derivatives from the parent acid, each with potentially unique properties and applications.

Exploration of Undiscovered Material Applications

The true potential of this compound likely lies in material applications that are yet to be fully explored. Its rigid, highly functionalized structure makes it an excellent candidate for the synthesis of advanced polymers and frameworks.

Polyimides: Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. google.com They are often synthesized from dianhydrides and diamines. Thiophenetetracarboxylic dianhydride, derived from the acid, could be used to create novel polyimides with unique electronic properties conferred by the thiophene ring. These materials could find use as heat-resistant films, adhesives, and coatings in the aerospace, automotive, and electronics industries. google.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The multiple carboxylic acid groups of this compound make it an ideal organic linker for synthesizing new MOFs. These thiophene-based MOFs could exhibit interesting properties for gas storage, catalysis, and chemical sensing.

Conducting Polymers: Thiophene itself is a fundamental unit in many conducting polymers. By incorporating this compound into polymer chains, it may be possible to develop new processable and functional conductive materials. The carboxylic acid groups could be used to tune solubility or to anchor the polymer to surfaces.

Pharmaceuticals and Agrochemicals: Many biologically active molecules are derivatives of heterocyclic compounds. nih.govdss.go.thmdpi.com While a direct therapeutic role is speculative, this compound and its derivatives could serve as scaffolds or intermediates in the synthesis of novel pharmaceuticals or agrochemicals. dss.go.tharchive.org

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational modeling with experimental work offers a powerful paradigm for accelerating research into this compound. Computational chemistry can provide deep insights into molecular properties and guide experimental design, saving time and resources.

Predicting Molecular Properties: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, stability, and reactivity of this compound and its derivatives. u-tokyo.ac.jp This allows for the theoretical screening of potential candidates for specific applications before undertaking laboratory synthesis. For example, computational studies have been successfully used to determine the thermochemical properties of other thiophene derivatives, with calculated values showing good agreement with experimental results. nih.gov

Modeling Material Performance: For material applications, computational simulations can predict bulk properties. Molecular Dynamics (MD) simulations, for instance, can be used to study the molecular assembly and charge transport characteristics of organic semiconductors, which is highly relevant for potential electronic applications of thiophene-based materials. u-tokyo.ac.jp

Optimizing Synthetic and Bioprocesses: Computational models can also be developed to understand and optimize reaction conditions or bioprocesses for producing chemical compounds. nih.gov This approach has been used to maximize the productivity of bio-succinic acid, demonstrating the potential for applying similar models to the synthesis or derivatization of this compound. nih.gov

By combining theoretical predictions with empirical validation, researchers can more efficiently navigate the vast chemical space associated with this compound, leading to the faster discovery and development of new materials and applications.

Conclusion

Summary of Key Findings and Contributions

Thiophenetetracarboxylic acid is a polyfunctionalized heterocyclic compound with significant utility in organic synthesis and materials science. Its ability to act as a rigid building block and a multidentate ligand has led to the development of novel polymers and metal-organic frameworks with diverse applications.

Broader Impact on Chemical Science and Engineering

The study of this compound and its derivatives contributes to the advancement of polymer chemistry and materials science. wikipedia.orgmsu.edursc.org The unique properties of materials derived from this compound, such as thermal stability and porosity, open avenues for new technologies in areas like energy storage, catalysis, and separations.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing thiophenetetracarboxylic acid (TTCA) with high purity?

  • Methodological Answer :

  • Step 1 : Optimize condensation reactions using thiophene precursors and carboxylic acid derivatives under controlled anhydrous conditions. Monitor reaction progress via FTIR or NMR to detect intermediate formation .
  • Step 2 : Purify crude products via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity via HPLC with UV detection at 254 nm .
  • Step 3 : Characterize final product using elemental analysis, mass spectrometry, and X-ray crystallography to confirm molecular structure .

Q. How should researchers handle safety protocols for TTCA in laboratory settings?

  • Methodological Answer :

  • Storage : Store TTCA in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Conduct regular stability tests via TLC .
  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. Work in fume hoods with HEPA filters to minimize inhalation risks .
  • Disposal : Neutralize acidic residues with sodium bicarbonate before incineration. Follow EPA guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in TTCA’s electronic properties reported across studies?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model TTCA’s HOMO-LUMO gaps and compare results with experimental cyclic voltammetry data .
  • Step 2 : Analyze solvent effects using polarizable continuum models (PCM) to reconcile discrepancies between theoretical predictions and empirical observations in polar vs. nonpolar media .
  • Step 3 : Validate computational models by correlating predicted dipole moments with experimental dielectric constant measurements .

Q. What experimental strategies can elucidate TTCA’s degradation pathways under varying pH conditions?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability studies at pH 2–12 (HCl/NaOH buffers, 40–60°C). Monitor degradation via LC-MS to identify byproducts (e.g., decarboxylation or ring-opening products) .
  • Step 2 : Use kinetic modeling (e.g., first-order rate equations) to quantify degradation rates. Cross-validate with Arrhenius plots to predict shelf-life under standard conditions .
  • Step 3 : Employ isotopic labeling (¹³C-carboxylic groups) to trace carbon loss pathways via NMR .

Q. How should researchers design experiments to assess TTCA’s applicability in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Step 1 : Screen TTCA’s coordination behavior with transition metals (e.g., Zn²⁺, Cu²⁺) using UV-vis titration and Job’s method to determine stoichiometry .
  • Step 2 : Synthesize MOF prototypes via solvothermal methods. Characterize porosity via BET surface area analysis and CO₂ adsorption isotherms .
  • Step 3 : Compare thermal stability (TGA/DSC) and catalytic performance (e.g., in CO₂ reduction) against MOFs derived from other carboxylic acids .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting spectroscopic data on TTCA’s tautomeric forms?

  • Methodological Answer :

  • Step 1 : Apply multivariate analysis (PCA or PLS regression) to FTIR/Raman datasets to identify outlier spectra caused by solvent impurities .
  • Step 2 : Use Bayesian inference to quantify uncertainty in tautomer population ratios derived from NMR integration .
  • Step 3 : Cross-reference with in-situ X-ray diffraction under controlled humidity to correlate crystal structure changes with tautomeric shifts .

Q. How can researchers address inconsistencies in TTCA’s reported solubility across solvents?

  • Methodological Answer :

  • Step 1 : Standardize solubility tests (shake-flask method, 24-h equilibration) under controlled temperature (±0.1°C) .
  • Step 2 : Quantify solvent polarity using Hansen solubility parameters. Plot TTCA’s solubility against δd, δp, δh to identify outliers .
  • Step 3 : Investigate polymorphism via DSC and PXRD to rule out crystal form variations affecting solubility .

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